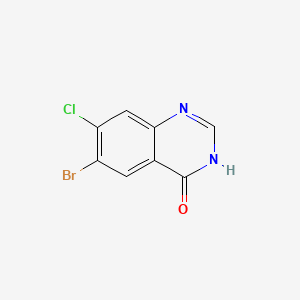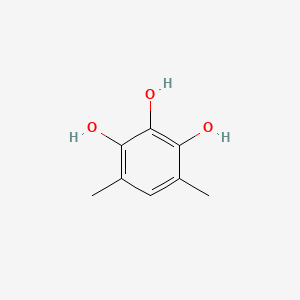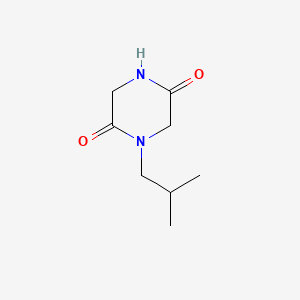
6-Bromo-7-chloroquinazolin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-7-chloroquinazolin-4-ol is a chemical compound with the molecular formula C₈H₄BrClN₂O and a molecular weight of 259.48 g/mol It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings
準備方法
The synthesis of 6-Bromo-7-chloroquinazolin-4-ol typically involves the bromination and chlorination of quinazolin-4-ol. One common method includes the reaction of quinazolin-4-ol with bromine and chlorine under controlled conditions to introduce the bromo and chloro substituents at the 6 and 7 positions, respectively . The reaction conditions often involve the use of solvents such as acetic acid or dichloromethane and may require catalysts to facilitate the halogenation process.
化学反応の分析
6-Bromo-7-chloroquinazolin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives. For example, oxidation with agents like potassium permanganate can introduce additional functional groups, while reduction with agents like lithium aluminum hydride can remove halogen atoms.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures. These reactions typically require palladium catalysts and base reagents like potassium phosphate.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve the replacement or modification of the bromo and chloro substituents.
科学的研究の応用
6-Bromo-7-chloroquinazolin-4-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases. Its derivatives have shown promise as kinase inhibitors and antimicrobial agents.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties. Its quinazoline core can be modified to create polymers or small molecules for use in organic electronics or photonics.
Biological Research: It serves as a tool compound for studying biological pathways and mechanisms. Researchers use it to investigate the role of specific enzymes or receptors in cellular processes.
Industrial Applications: While less common, the compound may be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals and dyes.
作用機序
The mechanism of action of 6-Bromo-7-chloroquinazolin-4-ol depends on its specific application. In medicinal chemistry, its derivatives often act by inhibiting enzymes or receptors involved in disease pathways. For example, as a kinase inhibitor, it binds to the ATP-binding site of kinases, preventing phosphorylation and subsequent signal transduction. This inhibition can lead to the suppression of cancer cell growth or the reduction of inflammation.
In biological research, the compound may interact with various molecular targets, including proteins and nucleic acids, to modulate their function. The exact pathways involved depend on the specific derivative and its intended use.
類似化合物との比較
6-Bromo-7-chloroquinazolin-4-ol can be compared with other quinazoline derivatives, such as:
7-Bromo-6-chloroquinazolin-4(3H)-one: This compound has a similar structure but differs in the position of the bromo and chloro substituents.
4-Chloroquinazoline: Lacking the bromo substituent, this compound is less reactive in substitution reactions but may still serve as a useful intermediate in organic synthesis.
6-Bromoquinazolin-4-ol: This compound lacks the chloro substituent, which can affect its chemical properties and reactivity.
特性
IUPAC Name |
6-bromo-7-chloro-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2O/c9-5-1-4-7(2-6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTTZYWVEGOBLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Cl)N=CNC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801290434 |
Source


|
| Record name | 6-Bromo-7-chloro-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801290434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17518-95-5 |
Source


|
| Record name | 6-Bromo-7-chloro-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17518-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-7-chloro-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801290434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benz[a]anthracene-7-carboxylic acid](/img/structure/B579000.png)

![[4-(Methanesulfinyl)butyl]benzene](/img/structure/B579003.png)




![N-(benzo[7]annulen-7-ylideneamino)-2,4-dinitroaniline](/img/structure/B579013.png)

![(4aR,5S,8aS)-3,4a,5-trimethyl-6,7,8,8a-tetrahydro-5H-benzo[f][1]benzofuran-4,9-dione](/img/structure/B579015.png)
![2-[(4-TRIFLUOROMETHYL)PHENOXY]ETHANETHIOAMIDE](/img/structure/B579016.png)
